N-Acetylchondrosine
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Overview
Description
N-Acetylchondrosine is a member of carbohydrates and carbohydrate derivatives.
Scientific Research Applications
Enzymatic Degradation in Rabbit Liver
N-Acetylchondrosine undergoes enzymatic degradation in rabbit liver. Nakamura et al. (1988) demonstrated that when this compound is incubated with a rabbit liver crude enzyme extract, β-glucuronidase degrades it, leading to the liberation of monosaccharides such as glucuronic acid and N-acetylgalactosamine. This process contributes to understanding the degradation of chondroitin sulfates in biological systems (Nakamura, Takagaki, Majima, & Endo, 1988).
Chemical Reactivity and Modification
Inoue and Nagasawa (1982) explored the chemical reactivity of this compound, revealing its potential for creating specific chemical derivatives. They found that this compound can be activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to produce O-acylisourea. This derivative did not react with nucleophile reagents over a wide pH range, indicating specific chemical properties that could be exploited in biochemical applications (Inoue & Nagasawa, 1982).
Implications in Protein Acetylation
Protein acetylation, a posttranslational modification, is influenced by compounds like this compound. Choudhary et al. (2009) reported that lysine acetylation targets protein complexes and regulates major cellular functions. This insight highlights the broader implications of this compound in understanding and manipulating protein acetylation pathways (Choudhary, Kumar, Gnad, Nielsen, Rehman, Walther, Olsen, & Mann, 2009).
Acetylcholinesterase Interaction
This compound's interaction with acetylcholinesterase (AChE) is another area of research. Eckroat, Manross, and Cowan (2020) discussed the role of acetylcholinesterase inhibitors in Alzheimer's disease treatment, highlighting the importance of understanding such interactions for therapeutic applications (Eckroat, Manross, & Cowan, 2020).
Properties
CAS No. |
18341-92-9 |
---|---|
Molecular Formula |
C14H23NO12 |
Molecular Weight |
397.33 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO12/c1-3(17)15-5-10(6(18)4(2-16)25-13(5)24)26-14-9(21)7(19)8(20)11(27-14)12(22)23/h4-11,13-14,16,18-21,24H,2H2,1H3,(H,15,17)(H,22,23)/t4-,5-,6+,7+,8+,9-,10-,11+,13?,14-/m1/s1 |
InChI Key |
LJORHONFMDUUHP-XQLAHFFZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
N-acetylchondrosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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